molecular formula C17H12N4O4S B4183581 N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide

N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide

Cat. No.: B4183581
M. Wt: 368.4 g/mol
InChI Key: QFGXOGFMNBFZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide, also known as NTNC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NTNC is a small molecule that can be synthesized in the laboratory using specific methods.

Mechanism of Action

The mechanism of action of N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of specific enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound may modulate the immune system and enhance the body's ability to fight off infections.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to enhance the activity of natural killer cells and T cells, which are important components of the immune system.

Advantages and Limitations for Lab Experiments

N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. Additionally, this compound has been shown to have low toxicity and can be used at high concentrations without causing harm to cells or animals. However, there are also limitations to using this compound in lab experiments. It is not water-soluble and must be dissolved in organic solvents. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

For research on N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide include further understanding its mechanism of action and determining its potential applications in other areas of research.

Scientific Research Applications

N-(3-{[(3-nitrophenyl)amino]carbonyl}-2-thienyl)nicotinamide has potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, this compound has been shown to have antiviral properties and can inhibit the replication of certain viruses.

Properties

IUPAC Name

N-[3-[(3-nitrophenyl)carbamoyl]thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c22-15(11-3-2-7-18-10-11)20-17-14(6-8-26-17)16(23)19-12-4-1-5-13(9-12)21(24)25/h1-10H,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGXOGFMNBFZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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